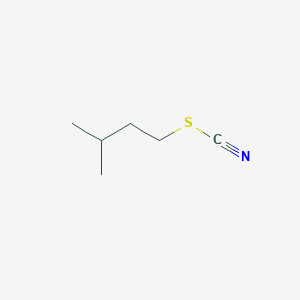
Isoamy sulfocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamy sulfocyanate, also known as isoamyl thiocyanate, is an organic compound with the molecular formula C6H11NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamy sulfocyanate can be synthesized through the reaction of isoamyl alcohol with thiocyanic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate group. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of isoamyl alcohol and thiocyanic acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Isoamy sulfocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different thiocyanate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various thiocyanate derivatives
Scientific Research Applications
Isoamy sulfocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the thiocyanate group into molecules.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isoamy sulfocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ammonium thiocyanate
- Sodium thiocyanate
- Potassium thiocyanate
Comparison
Isoamy sulfocyanate is unique due to its isoamyl group, which imparts different chemical properties compared to other thiocyanates. For example, ammonium thiocyanate is more soluble in water, while this compound is more soluble in organic solvents. This difference in solubility makes this compound more suitable for certain organic reactions and industrial applications.
Properties
CAS No. |
543-50-0 |
|---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
3-methylbutyl thiocyanate |
InChI |
InChI=1S/C6H11NS/c1-6(2)3-4-8-5-7/h6H,3-4H2,1-2H3 |
InChI Key |
ORHMKUZMEMIFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















